molecular formula C11H10N2 B13180448 1-Methyl-1H-indole-4-acetonitrile

1-Methyl-1H-indole-4-acetonitrile

Cat. No.: B13180448
M. Wt: 170.21 g/mol
InChI Key: HGFRPURFUZIRGP-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-4-acetonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities . This compound, specifically, is characterized by a methyl group at the 1-position and an acetonitrile group at the 4-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indole-4-acetonitrile typically involves the reaction of 1-methylindole with acetonitrile under specific conditions. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-4-acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-Methyl-1H-indole-4-acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-4-acetonitrile involves its interaction with various molecular targets and pathways. The indole ring’s electron-rich nature allows it to participate in multiple biochemical reactions. It can bind to specific receptors, enzymes, and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    1-Methylindole: Lacks the acetonitrile group but shares the methyl group at the 1-position.

    Indole-3-acetonitrile: Has an acetonitrile group at the 3-position instead of the 4-position.

    4-Methylindole: Contains a methyl group at the 4-position instead of the acetonitrile group.

Uniqueness: 1-Methyl-1H-indole-4-acetonitrile is unique due to the specific positioning of the methyl and acetonitrile groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that similar compounds may not possess .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(1-methylindol-4-yl)acetonitrile

InChI

InChI=1S/C11H10N2/c1-13-8-6-10-9(5-7-12)3-2-4-11(10)13/h2-4,6,8H,5H2,1H3

InChI Key

HGFRPURFUZIRGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)CC#N

Origin of Product

United States

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